6-Amino-4-furan-2-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-furan-2-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a one-pot multicomponent reaction. This method includes the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4 at temperatures ranging from 70–75°C for 110–120 minutes . This approach offers excellent yields (85-90%), a straightforward protocol, and environmentally friendly conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot multicomponent reaction described above can be scaled up for industrial applications. The use of ionic liquids as a medium can enhance the efficiency and sustainability of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-furan-2-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
6-Amino-4-furan-2-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as an essential intermediate in organic synthesis and the development of new chemical entities.
Medicine: It has potential therapeutic applications due to its ability to inhibit human Chk1 kinase and other molecular targets.
Industry: The compound’s diverse properties make it valuable in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-furan-2-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding energy against human epidermal growth factor receptor protein, indicating its potential as an anticancer agent . The compound’s ability to inhibit enzymes and receptors involved in various biological processes contributes to its diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-furan-2-yl-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its biological activities.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds have a similar pyran core and exhibit a wide range of pharmacological properties.
Uniqueness
6-Amino-4-furan-2-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of furan and pyridine rings, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to inhibit specific molecular targets and pathways further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C16H11N5O2 |
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Molecular Weight |
305.29 g/mol |
IUPAC Name |
6-amino-4-(furan-2-yl)-3-pyridin-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H11N5O2/c17-8-9-12(11-5-3-7-22-11)13-14(10-4-1-2-6-19-10)20-21-16(13)23-15(9)18/h1-7,12H,18H2,(H,20,21) |
InChI Key |
BIPRWLOWRVUGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CO4 |
Origin of Product |
United States |
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